molecular formula C13H14N2O4S B11788266 5-(Ethylsulfonyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one

5-(Ethylsulfonyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one

Cat. No.: B11788266
M. Wt: 294.33 g/mol
InChI Key: KSUBIEKJBPXXCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(Ethylsulfonyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyridazinone core substituted with an ethylsulfonyl group and a methoxyphenyl group, which contribute to its distinctive chemical behavior and potential biological activities.

Preparation Methods

The synthesis of 5-(Ethylsulfonyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.

    Introduction of the Ethylsulfonyl Group: The ethylsulfonyl group can be introduced via sulfonylation reactions using ethylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through electrophilic aromatic substitution reactions using methoxybenzene derivatives and suitable catalysts.

Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity, as well as scaling up the process for commercial applications.

Chemical Reactions Analysis

5-(Ethylsulfonyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions using reducing agents like lithium aluminum hydride can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the ethylsulfonyl or methoxyphenyl groups under appropriate conditions.

Common reagents and conditions used in these reactions include acids, bases, catalysts, and solvents such as dichloromethane or ethanol. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-(Ethylsulfonyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. For example, its anticancer activity may be attributed to its ability to modulate estrogen receptor (ER) activity, leading to the inhibition of cancer cell proliferation . The compound’s structure allows it to bind to the ER and interfere with its signaling pathways, ultimately inducing cell death in cancer cells.

Comparison with Similar Compounds

5-(Ethylsulfonyl)-6-(4-methoxyphenyl)pyridazin-3(2H)-one can be compared with other similar compounds, such as methylsulfonyl indole-benzimidazoles . While both compounds exhibit anticancer properties, the ethylsulfonyl derivative may have distinct advantages in terms of its binding affinity and selectivity for specific molecular targets. Other similar compounds include:

    Methylsulfonyl Indole-Benzimidazoles: These compounds also show anticancer activity but may differ in their efficacy and toxicity profiles.

    Sulfonyl Pyridazinones: These compounds share a similar core structure but may have different substituents that affect their chemical and biological properties.

Properties

Molecular Formula

C13H14N2O4S

Molecular Weight

294.33 g/mol

IUPAC Name

4-ethylsulfonyl-3-(4-methoxyphenyl)-1H-pyridazin-6-one

InChI

InChI=1S/C13H14N2O4S/c1-3-20(17,18)11-8-12(16)14-15-13(11)9-4-6-10(19-2)7-5-9/h4-8H,3H2,1-2H3,(H,14,16)

InChI Key

KSUBIEKJBPXXCZ-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=CC(=O)NN=C1C2=CC=C(C=C2)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.